

spectroscopic data (NMR, IR, UV-Vis) for dibenzylideneacetone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dibenzylideneacetone*

Cat. No.: *B7820648*

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **Dibenzylideneacetone**

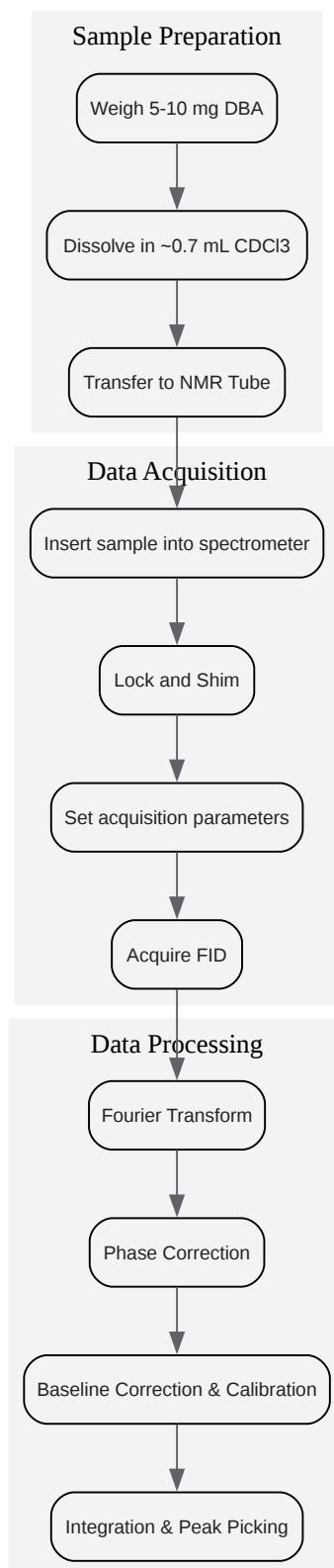
Introduction

Dibenzylideneacetone (DBA), systematically named (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one, is a bright yellow crystalline solid widely utilized in both academic and industrial research. [1][2] It is most recognized as a labile ligand in organometallic chemistry, particularly in forming palladium(0) complexes like tris(**dibenzylideneacetone**)dipalladium(0), which are crucial catalysts in cross-coupling reactions.[2][3] Additionally, its ability to absorb UV light makes it a component in some sunscreens.[1][3][4]

The synthesis of DBA is a classic example of a base-catalyzed crossed aldol condensation, known as the Claisen-Schmidt condensation, between two equivalents of benzaldehyde and one equivalent of acetone.[3][5][6][7] The most stable and commonly synthesized isomer is the *trans,trans* form.[3][8]

Accurate structural elucidation and purity assessment of the synthesized DBA are paramount for its effective application. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, are indispensable tools for this characterization.[3][9][10] This guide provides a detailed analysis of the spectroscopic data of **dibenzylideneacetone**, offering field-proven insights and protocols for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy


NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For DBA, both ^1H and ^{13}C NMR are essential for confirming the structure and, crucially, the stereochemistry of the double bonds.[\[3\]](#)

^1H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Experimental Protocol: ^1H NMR Data Acquisition

- Sample Preparation: Accurately weigh approximately 5-10 mg of the purified **dibenzylideneacetone** and dissolve it in about 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrument Setup: Insert the NMR tube into the spectrometer.[\[3\]](#) Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.[\[3\]](#)
- Data Acquisition: Set appropriate acquisition parameters, including a sufficient number of scans (typically 8-16), a standard pulse angle (e.g., 45°), and an acquisition time of 2-4 seconds.[\[3\]](#)[\[10\]](#)
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.[\[3\]](#) Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm or the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for ^1H NMR Spectroscopy of **Dibenzylideneacetone**.

Data Presentation: ^1H NMR of trans,trans-Dibenzylideneacetone

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~7.09	Doublet (d)	~16.0	2H	$\text{H}\alpha$
~7.75	Doublet (d)	~16.0	2H	$\text{H}\beta$
~7.35-7.48	Multiplet (m)	-	6H	meta & para Aromatic-H
~7.57-7.68	Multiplet (m)	-	4H	ortho Aromatic-H

Note: Data acquired in CDCl_3 . Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.[11]

Interpretation of the ^1H NMR Spectrum

The ^1H NMR spectrum of trans,trans-DBA is simplified due to the molecule's C_2 symmetry plane passing through the carbonyl group.[3] This symmetry makes the protons on both sides of the ketone chemically equivalent.

- **Vinylic Protons:** The most diagnostic signals are the two doublets in the vinylic region.[3]
 - The upfield doublet at ~7.09 ppm corresponds to the two $\text{H}\alpha$ protons.
 - The downfield doublet at ~7.75 ppm corresponds to the two $\text{H}\beta$ protons. These are more deshielded due to their conjugation with the electron-withdrawing carbonyl group.[10]
 - The key feature is the large coupling constant (^3J) of approximately 16 Hz for both doublets. This value is characteristic of a trans relationship between the vinylic protons, confirming the (E,E) stereochemistry of the molecule.[3][10]
- **Aromatic Protons:** The protons on the two phenyl rings appear as complex multiplets between ~7.35 and ~7.68 ppm, integrating to a total of 10 protons.[11] These signals often overlap, with the ortho protons typically appearing slightly more downfield than the meta and para protons.[11]

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Data Acquisition

The protocol is analogous to that for ¹H NMR, but typically requires a greater number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Data Presentation: ¹³C NMR of trans,trans-Dibenzylideneacetone

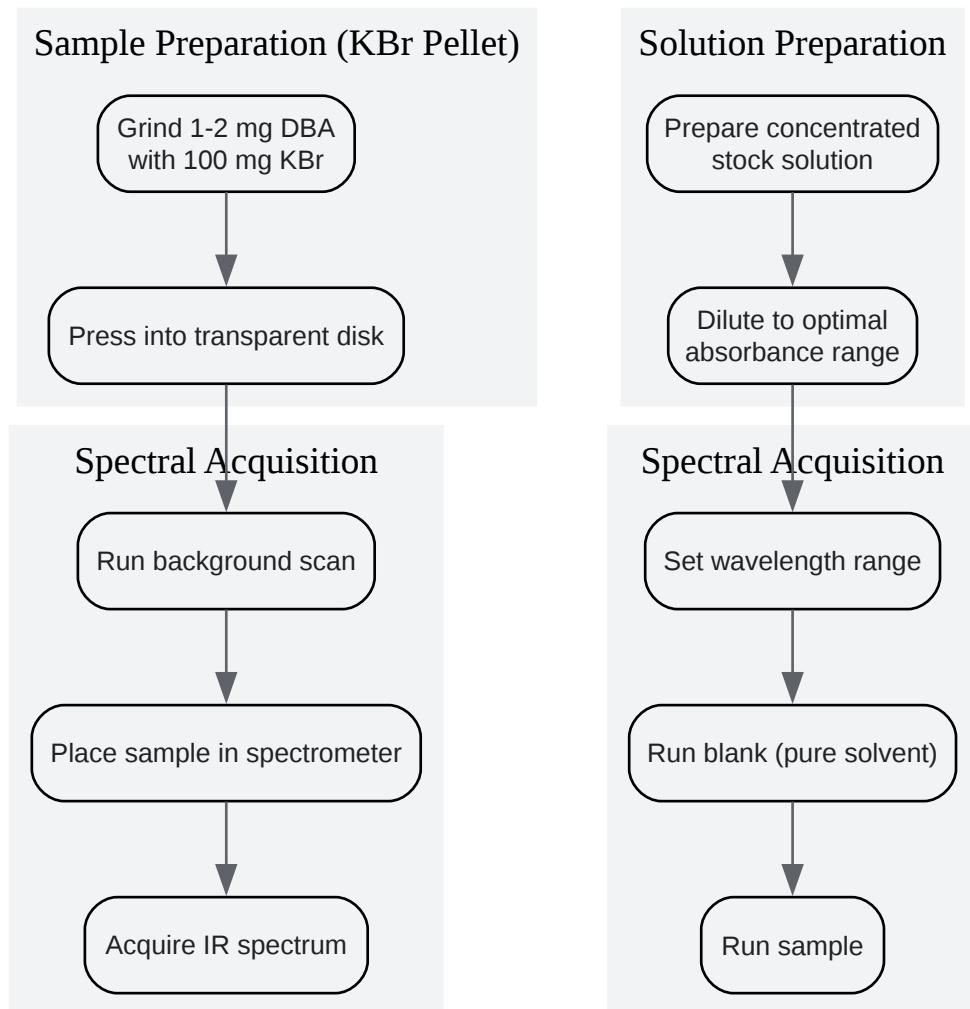
Chemical Shift (δ , ppm)	Assignment
~188-190	C=O (Ketone)
~143-145	C β
~128-131	C α & Aromatic C-H
~135	Aromatic Quaternary C
~125	Aromatic C-H

Note: Data acquired in CDCl₃. Assignments are based on typical chemical shift ranges and literature values.[12][13]

Interpretation of the ¹³C NMR Spectrum

The symmetry of trans,trans-DBA is also evident in its ¹³C NMR spectrum, which shows fewer signals than the total number of carbon atoms.

- **Carbonyl Carbon:** The signal for the carbonyl carbon (C=O) is the most downfield, typically appearing around 190 ppm. This significant deshielding is characteristic of α,β -unsaturated ketones.[10][14]
- **Olefinic Carbons:** The two olefinic carbons, C α and C β , give distinct signals. The C β carbon is more deshielded (further downfield) than the C α carbon due to the polarization of the π -system by the carbonyl group.[10]
- **Aromatic Carbons:** The phenyl rings give rise to several signals in the ~125-135 ppm range. [12] Typically, four distinct signals are observed for the aromatic carbons due to the


molecule's symmetry: one for the quaternary carbon attached to the vinyl group, and three for the ortho, meta, and para carbons.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[15]

Experimental Protocol: IR Data Acquisition

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of DBA (1-2 mg) with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, the spectrum can be recorded from a nujol mull.
- Background Scan: Place the KBr pellet holder (or salt plates for a nujol mull) in the IR spectrometer and run a background scan to subtract the absorbance of air (CO_2 , H_2O) and the sample matrix.
- Sample Scan: Place the prepared sample in the spectrometer and acquire the IR spectrum, typically scanning from 4000 cm^{-1} to 600 cm^{-1} .

[Click to download full resolution via product page](#)

Caption: Workflow for UV-Vis Spectroscopy of **Dibenzylideneacetone**.

Data Presentation: UV-Vis Data for Dibenzylideneacetone Isomers

Geometric Isomer	λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)
trans,trans	~330	~34,300
cis,trans	~295	~20,000
cis,cis	~287	~11,000

Note: Values are approximate and can be influenced by the solvent. [8]

Interpretation of the UV-Vis Spectrum

The extensive conjugated system of **dibenzylideneacetone**, spanning two phenyl rings and an enone moiety, gives rise to a strong absorption in the UV region. [4]

- $\pi \rightarrow \pi$ Transition: The principal absorption peak (λ_{max}) for the most stable trans,trans isomer is observed around 330 nm. [4][8] This strong absorption is due to a $\pi \rightarrow \pi^*$ electronic transition within the delocalized electron system. [4] The high value of the molar absorptivity ($\epsilon > 10,000$) is characteristic of such highly allowed transitions in conjugated molecules. [4]*
- Structural Isomers: UV-Vis spectroscopy is an excellent tool for distinguishing between the geometric isomers of DBA. The trans,trans isomer, being the most planar, allows for the most effective π -orbital overlap. This results in the lowest energy electronic transition, and therefore the longest absorption wavelength (λ_{max}) and the highest molar absorptivity. [8]
- The cis isomers are sterically hindered and less planar, leading to less effective conjugation, higher energy transitions, and thus absorption at shorter wavelengths with lower intensity. [8]
- Solvent Effects: The position of the λ_{max} can be influenced by solvent polarity. Polar solvents can stabilize the more polar excited state, often leading to a slight shift in the absorption maximum. [4]

Conclusion

The comprehensive spectroscopic analysis of **dibenzylideneacetone** through NMR, IR, and UV-Vis techniques provides a self-validating system for its structural confirmation and purity assessment. ^1H and ^{13}C NMR definitively establish the carbon-hydrogen framework and the trans,trans stereochemistry. IR spectroscopy confirms the presence of the key α,β -unsaturated ketone functional group and provides further evidence for the alkene geometry. Finally, UV-Vis spectroscopy quantifies the extent of electronic conjugation, which is a hallmark of the DBA structure, and allows for the differentiation of its geometric isomers. Together, these techniques offer a complete and authoritative characterization essential for any researcher utilizing this versatile compound.

References

- NOP - Sustainability in the organic chemistry lab course. (n.d.). ^{13}C -NMR: **Dibenzylideneacetone**.
- Venkateshwarlu, G., & Subrahmanyam, B. (1988). Conformations of **dibenzylideneacetone**: An IR spectroscopic study. *Proceedings of the Indian Academy of Sciences - Chemical Sciences*, 100(5), 419-424.

- Harris, T. M., et al. (2022). Investigation of Cinnamaldehyde Derivatives as Potential Organic UV Filters. *The Journal of the South Carolina Academy of Science*, 20(1), Article 2.
- Chem Help ASAP. (2022, January 20). synthesis of **dibenzylideneacetone** (dba) - laboratory experiment [Video]. YouTube.
- ResearchGate. (n.d.). ¹H NMR spectra of **dibenzylideneacetone** (DBA).
- Harris, T. M. (2021). Investigation of Cinnamaldehyde Derivatives as Potential Organic UV Filters. ProQuest.
- Sketchy. (n.d.). Infrared and Ultraviolet Spectroscopy.
- SCIEPublish. (n.d.). Preparation and Characterization of Dibenzylideneacetone Loaded Microparticles for Therapeutic Purposes. *Sustainable Polymer & Energy*.
- Scribd. (n.d.). TP **dibenzylideneacetone**.
- NOP - Sustainability in the organic chemistry lab course. (n.d.). ¹H-NMR: **Dibenzylideneacetone**.
- PubChem. (n.d.). (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one.
- Studylib. (n.d.). **Dibenzylideneacetone** Synthesis: Lab Experiment & Analysis.
- ResearchGate. (n.d.). UV-Visible absorption spectra of all DBA derivatives.
- NIST. (n.d.). 1,4-Pentadien-3-one, 1,5-diphenyl-. NIST Chemistry WebBook.
- World Journal of Pharmaceutical Research. (2023). Synthesis and Characterization of Dibenzalacetone.
- University of Calgary. (n.d.). Spectroscopy Tutorial: Ketones.
- Chemistry Stack Exchange. (2014). What is the effect of conjugation of a carbonyl group in IR spectroscopy?.
- ResearchGate. (n.d.). UV-Vis spectra of cinnamaldehyde solution; polydopamine coated quartz; and polydopamine-cinnamaldehyde coated quartz.
- The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube.
- ResearchGate. (n.d.). Data of ¹H-NMR and ¹³C-NMR dibenzalacetone.
- Stothers, J. B., & Lauterbur, P. C. (1964). ¹³C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β -UNSATURATED CARBONYL COMPOUNDS. *Canadian Journal of Chemistry*, 42(7), 1563-1576.
- Asian Publication Corporation. (n.d.). Spectrophotometric Determination of Cinnamaldehyde from Crude Drugs and Herbal Preparations.
- University of Wisconsin-Stout. (n.d.). INFRARED SPECTROSCOPY (IR).
- Chegg. (2020). Solved (nm) 330 Organic Chemistry Laboratory II 18 - | Chegg.com.
- ResearchGate. (n.d.). Spectrophotometric Determination of Cinnamaldehyde from Crude Drugs and Herbal Preparations.
- Chegg. (n.d.). Analyze this IR spectrum of dibenzalacetone. where are the major stretches/bends?.

- Stevens, E. (2018, August 14). spectroscopy infrared and conjugation [Video]. YouTube.
- Human Metabolome Database. (n.d.). ^{13}C NMR Spectrum (1D, 25.16 MHz, CDCl_3 , experimental) (HMDB0001659).
- chemeurope.com. (n.d.). **Dibenzylideneacetone**.
- ResearchGate. (n.d.). Synthesis, Characterization and Nonlinear Optical Properties of Symmetrically Substituted **Dibenzylideneacetone** Derivatives.
- MDPI. (n.d.). ^{17}O NMR Spectra of α,β -Unsaturated Carbonyl Compounds $\text{RCH}=\text{CHCOX}$.
- ResearchGate. (n.d.). ^{13}C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β -UNSATURATED CARBONYL COMPOUNDS.
- ResearchGate. (n.d.). The comparison of IR data of benzalacetone and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one | C₁₇H₁₄O | CID 640180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dibenzylideneacetone [chemeurope.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. studylib.net [studylib.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. Dibenzylideneacetone(538-58-9) ^{13}C NMR [m.chemicalbook.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Infrared and Ultraviolet Spectroscopy - Free Sketchy MCAT Lesson [sketchy.com]
- To cite this document: BenchChem. [spectroscopic data (NMR, IR, UV-Vis) for dibenzylideneacetone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7820648#spectroscopic-data-nmr-ir-uv-vis-for-dibenzylideneacetone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com